2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide
Overview
Description
2-Amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide is a chemical compound with the molecular formula C16H14FN3O and a molecular weight of 283.31 g/mol. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a cyanophenyl group attached to an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide typically involves a multi-step reaction process. One common method is the reaction of 4-cyanophenyl ethylamine with 2-fluorobenzoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of different substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound may be used to study the effects of fluorinated benzamide derivatives on biological systems. It can also be employed in the development of new drugs or therapeutic agents.
Medicine: In the medical field, this compound has potential applications in the development of new pharmaceuticals. Its unique structure may make it useful in the design of drugs targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling pathways that result in physiological effects.
Comparison with Similar Compounds
2-Amino-N-(4-cyanophenyl)acetamide: This compound is structurally similar but lacks the fluorine atom.
N-(4-Amino-2-cyanophenyl)acetamide: Another related compound with a different functional group arrangement.
Uniqueness: 2-Amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(12-4-2-11(9-18)3-5-12)20-16(21)14-8-13(17)6-7-15(14)19/h2-8,10H,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWOBZNBUSVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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